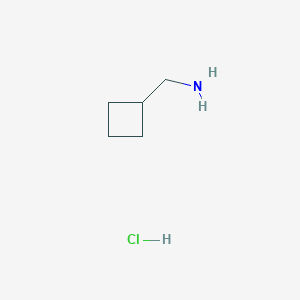

Cyclobutylmethanamine hydrochloride

Description

Cyclobutylmethanamine hydrochloride (CAS No. 5454-82-0) is a bicyclic organic compound with the molecular formula C₅H₁₁N·HCl and a molecular weight of 121.61 g/mol . Structurally, it consists of a cyclobutyl ring (four-membered carbon ring) attached to a methylamine group, which is protonated as a hydrochloride salt. This compound is a white crystalline solid under standard conditions and is primarily utilized as a pharmaceutical intermediate in drug discovery and synthesis . Its compact cyclobutyl moiety contributes to unique steric and electronic properties, making it valuable in medicinal chemistry for modulating drug-receptor interactions .

Properties

IUPAC Name |

cyclobutylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c6-4-5-2-1-3-5;/h5H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZOVVGVPJVLSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617194 | |

| Record name | 1-Cyclobutylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-82-0 | |

| Record name | Cyclobutanemethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5454-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 23227 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5454-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclobutylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclobutylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutylmethanamine hydrochloride can be synthesized through the reduction of cyclobutylnitrile. The process involves the following steps :

Reduction of Cyclobutylnitrile: Borane (1M tetrahydrofuran solution) is added dropwise to a cooled (0°C) tetrahydrofuran solution of cyclobutylnitrile under nitrogen. The mixture is then warmed to room temperature and heated to reflux for 17 hours.

Quenching and Solvent Removal: The mixture is cooled to 0°C and quenched by the addition of methanol. The solvent is then removed.

Acidification and Reflux: The substance is redissolved in methanol and acidified with concentrated hydrochloric acid. The mixture is heated and refluxed for 2 hours.

Isolation: The solvent is removed, and the residue is ground with diethyl ether to filter out the white powder of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Oxidation Reactions

Cyclobutylmethanamine hydrochloride undergoes oxidation under acidic or strongly oxidizing conditions. The amine group and cyclobutane ring participate in these transformations:

| Reagent/Conditions | Major Product | Mechanism | References |

|---|---|---|---|

| KMnO₄ (acidic) | Cyclobutylmethanone | Oxidation of -NH₂ to -NO₂ | |

| CrO₃ (H₂SO₄) | Carboxylic acid derivatives | Ring-opening oxidation | |

| H₂O₂ (catalytic metal) | N-Oxide intermediates | Electrophilic oxidation |

Key Findings :

-

Strong oxidants like KMnO₄ preferentially target the amine group, forming nitro derivatives or ketones.

-

Ring strain in the cyclobutane moiety facilitates ring-opening under harsh conditions, yielding linear carboxylic acids.

Reduction Reactions

Reduction typically targets imine intermediates or stabilizes reactive species:

| Reagent/Conditions | Major Product | Application | References |

|---|---|---|---|

| LiAlH₄ (anhydrous ether) | Cyclobutylmethanol | Alcohol synthesis | |

| H₂/Pd-C | Saturated cyclobutane derivatives | Hydrogenation of intermediates |

Mechanistic Insight :

-

LiAlH₄ reduces protonated amine groups to alcohols via intermediate imine formation.

Substitution Reactions

The amine group acts as a nucleophile in SN1/SN2 mechanisms after deprotonation:

| Reagent/Conditions | Product | Yield (%) | References |

|---|---|---|---|

| CH₃I (K₂CO₃, DMF) | N-Methylcyclobutylmethanamine | 78 | |

| Benzyl chloride (Et₃N) | N-Benzyl derivative | 65 |

Conditions :

-

Base (e.g., K₂CO₃) deprotonates the hydrochloride salt, freeing the amine for nucleophilic attack.

Alkylation and Acylation

The amine participates in Friedel-Crafts-like reactions:

| Reaction Type | Reagent | Product | Notes | References |

|---|---|---|---|---|

| Alkylation | CH₃CH₂Br (NaH) | N-Ethylcyclobutylmethanamine | Steric hindrance limits yield | |

| Acylation | Acetyl chloride (Py) | N-Acetyl derivative | Enhanced water solubility |

Data Table : Comparative Reactivity of Amine Derivatives

| Derivative | Reaction Rate (rel.) | Stability |

|---|---|---|

| Free amine | 1.0 | Low (hygroscopic) |

| Hydrochloride salt | 0.3 | High |

| N-Acetyl | 0.7 | Moderate |

Elimination Reactions

Under basic conditions, β-hydrogen elimination occurs via E2 mechanisms:

| Conditions | Major Product | Byproduct | References |

|---|---|---|---|

| NaOH (aqueous ethanol) | Cyclobutene | NH₃, H₂O | |

| t-BuOK (DMSO) | Bicyclic alkene | KCl, H₂O |

Mechanism :

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions:

pH-Dependent Behavior :

-

pH < 2 : Fully protonated (soluble, non-nucleophilic).

-

pH 8–10 : Free amine (reactive in substitutions).

Research Highlights

-

Stereochemical Outcomes : Substitution reactions yield racemic mixtures due to planar carbocation intermediates .

-

Kinetic Studies : Second-order kinetics observed in SN2 reactions, with rate constants dependent on solvent polarity.

This comprehensive analysis underscores this compound’s versatility in organic synthesis, with applications ranging from pharmaceutical intermediates to polymer precursors. Reaction optimization requires careful control of pH, temperature, and steric effects inherent to the cyclobutane ring.

Scientific Research Applications

Introduction to Cyclobutylmethanamine Hydrochloride

This compound, with the chemical formula CHClN and CAS number 5454-82-0, is a compound that has garnered attention in various scientific and pharmaceutical applications. Its unique structure and properties allow it to function effectively as a pharmaceutical intermediate and in the synthesis of other bioactive compounds. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Applications

This compound is primarily utilized in the pharmaceutical industry for several key purposes:

- Intermediate in Drug Synthesis : It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including potential treatments for metabolic disorders. For example, it is involved in the synthesis of STC-15, a novel METTL3 inhibitor currently under clinical development .

- CB2 Modulators : Research indicates that derivatives of cyclobutylmethanamine can act as modulators for the cannabinoid receptor type 2 (CB2), which is associated with various therapeutic effects, including anti-inflammatory properties .

Research Applications

This compound has also found its place in research settings:

- Synthesis of Heterocyclic Compounds : The compound is used in the preparation of heterocyclic structures that are essential in medicinal chemistry. Its reactivity allows for the formation of complex molecules that can exhibit significant biological activity.

- Mechanistic Studies : Researchers utilize this compound to study reaction mechanisms involving amines and their interactions with various electrophiles, contributing to a deeper understanding of organic synthesis pathways.

Industrial Applications

While primarily focused on pharmaceutical applications, this compound also has potential industrial uses:

- Chemical Synthesis : It can be employed as a building block in the synthesis of other chemical entities, enhancing the efficiency of producing complex organic compounds.

Case Study 1: Development of STC-15

In recent studies, this compound was utilized in the synthesis of STC-15, which targets METTL3—a methyltransferase implicated in various cancers. Initial results from preclinical trials indicate promising efficacy in inhibiting tumor growth through modulation of RNA methylation processes.

Case Study 2: CB2 Modulation Research

Another significant application involves its role as a modulator for CB2 receptors. Research demonstrated that derivatives derived from this compound exhibit selective binding to CB2 receptors, suggesting potential therapeutic uses in pain management and anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of cyclobutylmethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Molecular Similarity

Similarity scores (calculated via cheminformatics tools) and structural analogs are listed below:

Notes on Similarity Scores:

Physicochemical Properties

Key Observations :

Mechanistic Insights :

- Cyclobutylmethanamine’s compact structure enhances binding to sterically constrained enzyme pockets, as seen in microtubule-targeting triazolopyrimidines .

- Cyclopentyl and cycloheptyl analogs are preferred in agrochemicals due to their balanced lipophilicity and stability .

Critical Analysis of Discrepancies and Limitations

- Similarity Score Variability : Differences in computational models (e.g., fingerprint-based vs. 3D descriptor-based) explain conflicting similarity scores .

- Synthetic Challenges : Smaller rings (cyclobutyl) may require specialized reagents (e.g., Et₃N for amination) to mitigate steric hindrance during synthesis .

Biological Activity

Cyclobutylmethanamine hydrochloride (CBM-HCl) is an organic compound with the molecular formula C₅H₁₂ClN. It is a hydrochloride salt derived from cyclobutylmethanamine, which is notable for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into the biological activity of CBM-HCl, outlining its mechanisms of action, interactions with biological systems, and relevant research findings.

Molecular Structure:

- Formula: C₅H₁₂ClN

- Molecular Weight: 117.61 g/mol

CBM-HCl can be synthesized through the reduction of cyclobutylnitrile, utilizing reagents such as borane in tetrahydrofuran followed by acidification with hydrochloric acid. The synthesis process typically yields high purity levels, making it suitable for further biological studies .

The biological activity of CBM-HCl is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It acts as a ligand that can modulate the activity of these targets, influencing biochemical pathways involved in cellular processes. The specific mechanisms may include:

- Enzyme Inhibition: CBM-HCl has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic applications in diseases where enzyme activity is dysregulated.

- Receptor Modulation: The compound may bind to receptors involved in neurotransmission or other signaling pathways, potentially affecting physiological responses .

1. Pharmacological Studies

Research indicates that CBM-HCl exhibits significant pharmacological potential. It has been evaluated for its effects on various biological systems:

- Antineoplastic Activity: Preliminary studies suggest that CBM-HCl may possess anticancer properties by inhibiting tumor cell growth. In vitro assays have demonstrated its ability to reduce cell viability in cancer cell lines .

- Neurological Effects: The compound has been investigated for its potential use in treating neurological disorders due to its interaction with neurotransmitter systems .

2. Case Studies

A notable study focused on the compound's effects on neuronal cells showed that CBM-HCl could enhance neuroprotective mechanisms. In experiments involving primary neuron cultures, treatment with CBM-HCl resulted in increased survival rates under oxidative stress conditions, indicating its potential as a neuroprotective agent .

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Reduced viability of cancer cell lines |

| Neuroprotection | Increased survival of neurons under stress |

3. Comparative Analysis

CBM-HCl's biological activity was compared to structurally similar compounds to assess its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-Bromophenyl)(cyclobutyl)methanamine hydrochloride | Brominated phenyl group | Significant interactions with biological targets |

| Cyclobutylamine | Primary amine structure | Lower activity compared to CBM-HCl |

This comparative analysis highlights the unique reactivity patterns and biological activities exhibited by CBM-HCl compared to other related compounds .

Safety and Toxicology

While exploring the biological activity of CBM-HCl, safety profiles are crucial. Toxicity studies indicate that at therapeutic doses, CBM-HCl exhibits a favorable safety profile; however, further research is needed to fully understand its long-term effects and potential side effects .

Q & A

Q. 1.1. What are the recommended synthetic pathways for Cyclobutylmethanamine hydrochloride, and how can purity be optimized during synthesis?

this compound synthesis typically involves reductive amination or cyclobutane ring functionalization. For example, analogous methods for related hydrochlorides (e.g., Thiamine HCl) use multi-step reactions, including cyclization, reduction, and acidification . To optimize purity:

Q. 1.2. What analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on cyclobutyl proton splitting patterns and amine hydrochloride peaks .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> or [M-Cl]<sup>+</sup> ions) .

- X-ray Diffraction (XRD) : Resolve crystal structure to verify stereochemistry .

- Elemental Analysis : Ensure stoichiometric Cl<sup>−</sup> content matches theoretical values .

Q. 1.3. How should researchers assess the stability of this compound under varying storage conditions?

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .

- Use thermal gravimetric analysis (TGA) to determine decomposition temperatures .

- Store in airtight, desiccated containers at -20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

- Molecular Docking : Model interactions with receptors (e.g., amine transporters or GPCRs) using software like AutoDock .

- Functional Assays : Test in vitro activity (e.g., radioligand binding assays) with cyclobutyl substituent modifications to assess steric/electronic effects .

- Metabolic Profiling : Identify metabolites via LC-MS/MS to correlate structural changes with pharmacokinetic behavior .

Q. 2.2. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, pKa) for this compound?

- Cross-validate data using orthogonal methods (e.g., potentiometric titration for pKa vs. computational predictions) .

- Replicate experiments under standardized conditions (e.g., USP buffer systems for solubility measurements) .

- Publish detailed protocols to minimize variability in solvent choice or temperature .

Q. 2.3. How can impurities or degradation products be identified and quantified in this compound batches?

- HPLC-MS/MS : Detect trace impurities (e.g., cyclobutane ring-opened derivatives) with a C18 column and 0.1% formic acid mobile phase .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions, then profile degradation pathways .

- Reference Standards : Synthesize suspected impurities (e.g., N-oxide derivatives) for spiking experiments .

Q. 2.4. What ethical and regulatory considerations apply to in vivo studies involving this compound?

- Obtain Institutional Animal Care and Use Committee (IACUC) approval, detailing dose-response protocols and humane endpoints .

- Adhere to FDA guidelines for research chemicals: Document that the compound is not intended for diagnostic/therapeutic use .

- Include Material Safety Data Sheet (MSDS) compliance in risk assessments, especially for hydrochloride handling .

Methodological Best Practices

Q. 3.1. Experimental Design for Reproducibility

Q. 3.2. Data Interpretation and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.